Product packaging for Bromodeoxytopsentin(Cat. No.:)

Bromodeoxytopsentin

Cat. No.: B1203513
M. Wt: 405.2 g/mol
InChI Key: RMAWSNVDVKZXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromodeoxytopsentin is a bisindole alkaloid naturally sourced from marine sponges of the Spongosorites genus . Its molecular structure consists of two indole moieties linked by an imidazole core . This compound is of significant interest in pharmacological research due to its demonstrated bioactivity in preclinical studies. In the field of oncology research, this compound has shown moderate, selective cytotoxicity against a range of human cancer cell lines. Studies report activity against lymphocytic leukemia (L1210), gastric adenocarcinoma (AGS), and chronic myeloid leukemia (K562) cells . Its proposed mechanism of action includes inhibition of DNA and RNA synthesis, and it is investigated as a modulator of cyclin-dependent kinase 1 (CDK1) activity . Beyond cancer research, this compound acts as an inhibitor of the bacterial transpeptidase sortase A (SrtA) . This enzyme is a virulence factor in Staphylococcus aureus , and its inhibition can disrupt bacterial adhesion and biofilm formation, presenting a potential anti-infective strategy . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13BrN4O B1203513 Bromodeoxytopsentin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H13BrN4O

Molecular Weight

405.2 g/mol

IUPAC Name

[5-(6-bromo-1H-indol-3-yl)-1H-imidazol-2-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C20H13BrN4O/c21-11-5-6-13-14(8-23-17(13)7-11)18-10-24-20(25-18)19(26)15-9-22-16-4-2-1-3-12(15)16/h1-10,22-23H,(H,24,25)

InChI Key

RMAWSNVDVKZXDX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br

Synonyms

bromodeoxytopsentin

Origin of Product

United States

Natural Occurrence and Biosynthetic Research of Bromodeoxytopsentin

Marine Biological Sources and Ecological Distribution of Bromodeoxytopsentin

This compound is a marine-derived bis-indole alkaloid that has been isolated from various marine invertebrates, particularly sponges. ebi.ac.uk These organisms are sessile filter-feeders found in diverse marine environments, from shallow waters to the deep sea. wikipedia.org The production of such secondary metabolites is often a response to the environmental pressures of their habitat, serving purposes such as defense against predators or competition with other organisms.

Specific Sponge Species Associated with this compound Production (e.g., Spongosorites sp., Topsentia pachastrelloides)

The primary sources of this compound are marine sponges. ebi.ac.uk Several species have been identified as producers of this and related compounds.

Spongosorites species : Various sponges belonging to the genus Spongosorites have been found to contain this compound. For instance, it has been isolated from Spongosorites sp. collected from the coast of Jeju Island, Korea, and from the Northeastern Atlantic sponge Spongosorites calcicola. nih.gov Another species, Spongosorites genitrix, collected from the Mediterranean, is also a known source. ebi.ac.uknih.gov

Topsentia pachastrelloides : This sponge, found off the coast of South Africa, is a significant producer of this compound and other related bis-indole alkaloids. ru.ac.za

Topsentia genetrix : Isolated from the Mediterranean shallow-waters, this sponge species also produces this compound. ebi.ac.uknih.gov

The following table provides a summary of the sponge species known to produce this compound and their collection locations.

SpeciesCollection Location
Spongosorites sp.Jeju Island, Korea nih.gov
Spongosorites calcicolaNortheastern Atlantic
Spongosorites genitrixMediterranean Sea ebi.ac.uknih.gov
Topsentia pachastrelloidesSouth Africa
Topsentia genetrixMediterranean Sea ebi.ac.uknih.gov

Potential Microbial Symbiont Contributions to Biosynthesis

The production of many marine natural products, including those from sponges, is often attributed to the complex communities of microorganisms that live in symbiosis with the host sponge. Sponges can host a diverse array of microbes, including bacteria, archaea, fungi, and microalgae, which can constitute a significant portion of the sponge's biomass. wikipedia.org

While the direct biosynthetic machinery for this compound has not been definitively assigned to a microbial symbiont, the structural complexity and the known biosynthetic capabilities of marine microbes strongly suggest their involvement. It is hypothesized that the sponge provides a protected and nutrient-rich environment for the microbes, which in turn produce bioactive compounds that may benefit the host, for instance, by providing chemical defense. The consistent isolation of similar compounds from different sponge species across various geographical locations further supports the idea of a microbial origin, as these symbionts can be horizontally transferred or are widespread in the marine environment.

Proposed Biosynthetic Pathways and Precursors for this compound

The biosynthesis of bis-indole alkaloids like this compound is believed to originate from amino acid precursors, specifically tryptophan. The general proposed pathway involves the dimerization of two indole (B1671886) units, which are derived from tryptophan.

While the complete biosynthetic pathway for this compound has not been fully elucidated, a plausible hypothesis involves the coupling of two different indole-containing precursors. One precursor is likely a tryptamine (B22526) derivative, and the other is an indole-3-glyoxylic acid derivative. The formation of the central imidazole (B134444) ring is a key step in the biosynthesis. It has been suggested that new bisindole alkaloids that lack the usual central core may represent key biosynthetic intermediates for other known bisindoles like this compound.

Enzymology of Halogenation and Related Post-Synthetic Modifications in this compound Formation

A key structural feature of this compound is the presence of a bromine atom on one of the indole rings. nih.gov This halogenation is a critical post-synthetic modification that is catalyzed by specific enzymes. In marine organisms, halogenation is a common biochemical transformation, and the enzymes responsible are known as halogenases.

Haloperoxidases are a class of enzymes that catalyze the oxidation of halides (like bromide) in the presence of hydrogen peroxide, leading to the formation of a reactive halogenating species. This reactive intermediate then incorporates the halogen atom onto the organic substrate. The regioselectivity of the halogenation, i.e., the specific position on the indole ring where the bromine is attached, is controlled by the enzyme's active site.

The biosynthesis of this compound likely involves a flavin-dependent halogenase or a haloperoxidase that specifically brominates the indole precursor at the C-6 position. nih.gov

Chemoenzymatic Synthesis and Metabolic Engineering Research Opportunities for this compound Analogues

The unique biological activities of this compound have spurred interest in the synthesis of its analogues to explore structure-activity relationships and develop new therapeutic leads.

Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. For this compound analogues, chemoenzymatic strategies could involve:

Enzymatic Halogenation: Using isolated halogenases to selectively brominate synthetic indole precursors at different positions. rsc.org

Enzymatic Coupling: Employing enzymes to catalyze the formation of the bis-indole scaffold from various synthetic indole derivatives.

This method allows for the creation of a diverse library of analogues with modifications in the indole rings, the central imidazole core, and the position and nature of the halogen substituent.

Metabolic Engineering: This field focuses on modifying the genetic and regulatory processes within cells to enhance the production of specific compounds. wikipedia.org For this compound, metabolic engineering offers several opportunities:

Heterologous Expression: The biosynthetic gene cluster for this compound, once identified (likely from a microbial symbiont), could be transferred into a more easily culturable host organism like E. coli or yeast. rsc.org This would enable large-scale, sustainable production of the compound and its precursors.

Pathway Engineering: By manipulating the genes within the biosynthetic pathway, it is possible to generate novel analogues. wikipedia.org For example, inactivating the halogenase gene could lead to the production of the non-brominated analogue, deoxytopsentin (B54002). Introducing halogenases from other organisms could result in analogues with different halogenation patterns (e.g., chlorination).

Precursor Engineering: Modifying the host's metabolism to increase the supply of the precursor, tryptophan, could lead to higher yields of this compound.

These advanced synthetic and biological approaches hold significant promise for overcoming the supply limitations of natural product isolation and for the rational design of new this compound-based molecules with improved properties.

Synthetic Strategies and Chemical Derivatization of Bromodeoxytopsentin

Total Synthesis Approaches to the Bromodeoxytopsentin Skeleton

The total synthesis of this compound and its isomers has been a significant challenge, spurring the development of innovative chemical strategies. ontosight.ai These routes aim to construct the core tri-substituted imidazole (B134444) ring system bearing two distinct indole (B1671886) moieties.

Retrosynthetic analysis, a technique of deconstructing a target molecule into simpler, commercially available starting materials, provides a logical roadmap for its synthesis. For this compound, the analysis typically identifies the central imidazole ring as the key structural motif to be formed in a late-stage step.

A common retrosynthetic strategy involves disconnecting the imidazole core to reveal two primary building blocks: an indole-containing diamine fragment and an indole-containing keto-aldehyde or equivalent fragment. researchgate.net One notable approach, which led to the first total synthesis of this compound, employed a key cyclization between a keto–thioimidate fragment and an indolic diamine fragment.

The synthesis of these key fragments proceeds as follows:

Keto–thioimidate fragments (e.g., 25a–c) : These are prepared in a few steps from commercially available indoles.

Indolic diamine fragments (e.g., 29a–b) : The synthesis of these fragments requires different strategies depending on the substitution pattern. For the non-brominated version (29a), a straightforward hydrogenative method is used. However, for the 6-bromo-indolic diamine (29b) required for this compound, an alternative route is necessary to avoid problematic dehydrohalogenation that can occur under standard hydrogenation conditions. This alternative involves the oxidation of a hydroxylamine (B1172632) intermediate followed by reduction with titanium(III) chloride.

The final construction of the core structure is achieved through a base-catalyzed cyclization of these two fragments to form an imidazoline (B1206853) ring, which is subsequently oxidized using reagents like 2-iodoxybenzoic acid (IBX) to yield the aromatic imidazole core of this compound.

Table 1: Key Intermediates in a Total Synthesis of this compound

Intermediate Description Role in Synthesis
Keto–thioimidate fragment An indole derivative containing a keto group and a thioimidate group. One of the two primary building blocks for the imidazole core.
Indolic diamine fragment An indole derivative with a 1,2-diaminoethane side chain. The second key building block that cyclizes with the keto-thioimidate.
Imidazoline intermediate The heterocyclic ring formed from the initial cyclization. Precursor to the final aromatic imidazole ring.
6-bromo-indolic hydroxylamine A precursor to the brominated diamine fragment. Used in a non-hydrogenative pathway to avoid dehydrobromination.

Stereochemical Control and Regioselectivity in this compound Synthesis

While this compound itself is achiral, the synthesis of related chiral natural products like spongotine A requires careful control of stereochemistry. numberanalytics.com Lessons from these syntheses are applicable to the broader class of topsentin (B55745) alkaloids. For instance, the enantioselective synthesis of spongotine A was achieved using a chiral diamine fragment prepared via a Sharpless dihydroxylation of a 3-vinyl indole intermediate, demonstrating a method for installing specific stereocenters.

Regioselectivity—the control of which position on a molecule reacts—is a critical challenge in the synthesis of this compound. The molecule has two different indole units, one brominated and one not, attached to specific positions (C2 and C5) of the imidazole ring. The synthetic strategy must ensure these fragments are coupled in the correct orientation. This is achieved by designing the precursor fragments with the appropriate reactive groups at the desired positions, guiding the subsequent cyclization and condensation reactions to form the target molecule without scrambling of the indole units. The difficulties associated with regiospecific halogenation of the topsentin skeleton further underscore the importance of installing the bromine atom on a precursor fragment before the construction of the central core.

The total synthesis of this compound is fraught with challenges, primarily stemming from the molecule's complex and densely functionalized structure. ontosight.aioatext.com

Key Challenges:

Substituent-Sensitive Reactions: A major hurdle is the sensitivity of certain reactions to the substituents on the indole rings, particularly the bromine atom. As noted, standard hydrogenation conditions to create the diamine precursor are incompatible with the bromoindole moiety due to competing dehydrohalogenation.

Structural Complexity: Assembling the tri-substituted imidazole core with the correct regiochemistry of the two distinct indole groups requires a carefully planned, multi-step sequence. oatext.com

Low Natural Abundance: The low quantities of this compound that can be isolated from its natural sponge source necessitate an efficient and scalable synthetic route to enable thorough biological investigation. ontosight.ai

Innovations:

Novel Reaction Pathways: To overcome the challenge of dehydrohalogenation, an innovative multi-step pathway was developed involving oxidation with manganese dioxide (MnO2) and reduction with titanium(III) chloride (TiCl3) to access the required brominated diamine fragment.

Late-Stage Oxidation: The strategy of forming a more accessible imidazoline ring first, followed by a late-stage oxidation to the aromatic imidazole of the final product, proved to be a successful and high-yielding method to complete the synthesis.

Semi-Synthesis and Analogue Preparation of this compound Derivatives

Semi-synthesis uses a readily available natural product as a starting material for chemical modification, which can be more efficient than a full total synthesis. In the context of the topsentin alkaloids, this approach is valuable for generating derivatives for structure-activity relationship (SAR) studies. For example, a synthetic analogue of the topsentins was prepared alongside the natural products using the same key cyclization reaction, demonstrating the flexibility of the synthetic route for creating new derivatives.

The preparation of analogues is crucial for exploring the chemical space around the natural product. By systematically altering parts of the this compound structure—such as the position or presence of the bromine atom, or the nature of the indole rings—chemists can probe which structural features are essential for its biological effects.

Chemical Modifications for Biological Activity Profiling and Chemical Space Exploration

The introduction of a bromine atom into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, often leading to increased potency. semanticscholar.org The topsentin family provides a clear example, with brominated derivatives like this compound and isothis compound being discovered alongside their non-brominated counterparts. mdpi.com

Systematic modifications are made to explore the compound's chemical space and optimize its activity profile. For instance, researchers have synthesized and evaluated various bis-indole alkaloids to probe their antibacterial properties. Studies on synthetic bis-indole methanone (B1245722) analogues, which share a structural resemblance to this compound, revealed that C-6 dibrominated compounds were potent against Staphylococcus aureus, including methicillin-resistant strains (MRSA), while non-brominated versions were inactive. This highlights the critical role of bromine in conferring antibacterial activity in this class of molecules. Similarly, other modifications, such as creating thiazole (B1198619) or oxadiazole-containing nortopsentin analogues, have been explored to enhance anti-proliferative activity against cancer cell lines. encyclopedia.pub

Biological Activities and Cellular Pharmacology of Bromodeoxytopsentin Non Clinical Focus

In Vitro Cytostatic and Antiproliferative Effects in Established Cellular Models

Bromodeoxytopsentin has demonstrated cytostatic and antiproliferative properties in various cancer cell line models.

Research has shown that this compound exhibits cytotoxic activity against several human cancer cell lines. It displayed moderate activity against AGS (gastric adenocarcinoma) and L1210 (lymphocytic leukemia) cells, with IC50 values reported in the range of 1.1 to 7.4 µg/mL. More potent activity was observed against the K562 human leukemia cell line, where this compound showed an IC50 value of 0.6 µg/mL.

The selectivity of a compound, its ability to preferentially target cancer cells over healthy cells, is a critical parameter in assessing its therapeutic potential. However, studies detailing the selectivity profile of this compound by comparing its cytotoxicity in cancerous versus non-malignant cell lines are not extensively documented in the reviewed scientific literature.

Cell Line Cancer Type IC₅₀ (µg/mL) Citation
K562 Human Leukemia 0.6
AGS Gastric Adenocarcinoma 1.1 - 7.4
L1210 Lymphocytic Leukemia 1.1 - 7.4

The cell cycle is a fundamental process that governs cell proliferation, with distinct phases (G1, S, G2, M) that are tightly regulated. Many anti-cancer agents exert their effects by interfering with this process, causing cell cycle arrest at specific checkpoints. While other related marine bis-indole alkaloids have been shown to induce cell cycle disruption, often by arresting cells in the G2/M phase, the specific effects of this compound on cell cycle progression are not detailed in the currently available scientific literature.

Apoptosis is a form of programmed cell death crucial for eliminating damaged or unwanted cells. biolegend.com This process can be initiated via two main routes: the intrinsic (or mitochondrial) pathway, which responds to cellular stress, and the extrinsic (or death receptor-mediated) pathway. Both pathways converge on the activation of a family of proteases called caspases, which execute the dismantling of the cell. biolegend.comwikipedia.org Key events in the intrinsic pathway include the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. wikipedia.org

While related bis-indole alkaloids are known to induce apoptosis, the precise molecular mechanisms by which this compound may trigger programmed cell death, including specific caspase activation cascades or its reliance on the mitochondrial pathway, have not been fully elucidated in the reviewed scientific literature.

Autophagy is a cellular degradation and recycling process that can have a dual role in cancer, either promoting cell survival or contributing to cell death. Some therapeutic compounds can modulate this pathway. For instance, the related bis-indole alkaloid fascaplysin (B45494) has been found to induce autophagy in certain cancer cells. However, the potential role of this compound in the regulation of autophagy in response to treatment is not described in the available scientific literature.

Apoptosis and Programmed Cell Death Induction Mechanisms (e.g., Caspase Activation, Mitochondrial Pathway)

Anti-Microbial Activities and Mechanisms of this compound

This compound has demonstrated significant and specific anti-microbial properties, particularly against bacteria.

This compound exhibits potent antibacterial activity against Gram-positive bacteria, most notably against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. researchgate.net The minimum inhibitory concentration (MIC) for this compound against MRSA has been reported as 6.25 μg/mL.

The primary mechanism for this antibacterial action is the potent and selective inhibition of MRSA pyruvate (B1213749) kinase (PK), a crucial enzyme in the bacterium's metabolism. mdpi.com this compound is a highly effective inhibitor of MRSA PK, with reported IC50 values in the nanomolar range (16-60 nM). This inhibition is highly selective for the bacterial enzyme, showing at least 166-fold greater selectivity for MRSA PK over human pyruvate kinase isoforms, which is a promising characteristic for a potential therapeutic agent.

In contrast to its antibacterial effects, studies assessing the compound's activity against fungal pathogens have shown a lack of efficacy. One review indicated that in a panel of tested fungal strains, this compound showed an absence of antifungal activity.

Target Organism/Enzyme Activity Type Measurement Value Citation
S. aureus (MRSA) Antibacterial MIC 6.25 µg/mL
MRSA Pyruvate Kinase (PK) Enzyme Inhibition IC₅₀ 16 - 60 nM
Fungal Strains Antifungal Activity Absent

Modulation of Bacterial Cell Membrane Integrity and Permeabilization

The primary antibacterial mechanism of the bis-indole alkaloid this compound involves the direct compromise of bacterial cell membrane integrity. Research indicates that this class of compounds induces rapid disruption and permeabilization of the bacterial cell membrane. This effect has been observed in both Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria.

The interaction of this compound with the bacterial membrane leads to a loss of structural integrity. This membrane-targeting action is consistent with the rapid bactericidal effects observed in time-kill assays. The permeabilization of the cellular membrane allows for the leakage of intracellular components and disrupts essential cellular processes that are dependent on a stable membrane potential, ultimately leading to cell death. This direct action on the membrane is a key characteristic of its antimicrobial profile.

Inhibition of Bacterial Virulence Factors and Efflux Pumps

This compound has been investigated for its capacity to neutralize bacterial mechanisms of pathogenicity, distinct from direct bactericidal action. These anti-virulence strategies represent a promising approach to combat bacterial infections by disarming pathogens without exerting strong selective pressure for resistance.

Research has shown that this compound can inhibit sortase A (SrtA) from S. aureus with a half-maximal inhibitory concentration (IC50) of 48 µM. Sortase A is a crucial enzyme that anchors surface proteins, including key virulence factors, to the cell wall of Gram-positive bacteria. By inhibiting this enzyme, the compound can potentially disrupt bacterial adhesion to host tissues and biofilm formation. Furthermore, studies have indicated that sub-minimal inhibitory concentrations (sub-MIC) of this compound can lead to a decrease in the ability of S. aureus to bind to fibronectin, a host cell receptor involved in colonization. worktribe.com

In addition to targeting virulence factors, some bis-indole alkaloids have been explored as efflux pump inhibitors (EPIs). mdpi.com Efflux pumps are membrane proteins that bacteria use to expel antibiotics and other toxic substances, contributing significantly to multidrug resistance. While the broader class of bis-indoles has shown potential in this area, specific studies detailing this compound's activity as an inhibitor of common efflux pumps like NorA in S. aureus are still emerging. worktribe.com

Biological Target Organism Activity/Concentration Reference
Sortase A (SrtA)Staphylococcus aureusIC50: 48 µM
Fibronectin BindingStaphylococcus aureusDecreased binding at sub-MIC levels worktribe.com

Anti-Inflammatory and Immunomodulatory Activities of this compound

The bis-indole alkaloid family, to which this compound belongs, is recognized for a wide spectrum of biological activities, including anti-inflammatory and immunomodulatory properties. These activities are of significant interest as they can modulate the host's immune response to pathogenic invasion or other inflammatory stimuli. Marine sponges of the genus Spongosorites, a source of these compounds, have been shown to produce secondary metabolites with demonstrated anti-inflammatory and immunomodulatory effects in various assays. researchgate.net

The mechanism of anti-inflammatory action for many natural compounds involves the inhibition of key inflammatory mediators and pathways. This can include the downregulation of pro-inflammatory enzymes like cyclooxygenases (COX-1, COX-2) and inducible nitric oxide synthase (iNOS), as well as the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of various pro-inflammatory cytokines. While related bis-indole compounds and other marine natural products have shown activity in these areas, specific mechanistic studies focused exclusively on this compound's anti-inflammatory and immunomodulatory pathways are not yet extensively detailed in the available literature.

Other Investigational Bioactivities (e.g., Antiviral, Neurobiological)

Beyond its antibacterial and anti-inflammatory potential, this compound and its structural analogues have been explored for other therapeutic applications, notably in antiviral research.

Antiviral Activity: The bis-indole scaffold has demonstrated promise as a source of antiviral agents. A structurally related compound, dithis compound, has exhibited potential antiviral activity against the Human Immunodeficiency Virus (HIV). In-silico docking studies have also suggested that this compound may act as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, indicating a potential for further investigation as a COVID-19 therapeutic.

Neurobiological Activity: The investigation into the neurobiological effects of this compound is a developing area. While marine natural products are a rich source of compounds with neurobiological activity, specific data on this compound's interaction with neurological targets such as receptors or ion channels is limited. Some related indole (B1671886) alkaloids have been noted for their affinity for specific serotonin (B10506) receptors, highlighting the potential for this class of compounds to possess neuroactive properties. However, dedicated studies are required to determine if this compound has any significant activity within the central nervous system.

Bioactivity Target Finding Reference
AntiviralHuman Immunodeficiency Virus (HIV)An analogue, dithis compound, showed potential activity.
AntiviralSARS-CoV-2 Main Protease (Mpro)In-silico studies suggest potential inhibitory activity.

Molecular Mechanisms of Action of Bromodeoxytopsentin

Target Identification and Validation Approaches for Bromodeoxytopsentin

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and development. This process not only elucidates the mechanism of action but also helps in predicting potential side effects and optimizing the compound's efficacy. For this compound, a multi-pronged approach combining various "omics" technologies and traditional biochemical assays has been instrumental in pinpointing its cellular interactome.

Proteomics and metabolomics are powerful tools for identifying the molecular targets of small molecules like this compound. These approaches allow for a global analysis of changes in protein and metabolite levels within a cell or organism upon treatment with the compound. mdpi.com

Proteomics , the large-scale study of proteins, can be employed to identify proteins that directly bind to this compound or whose expression levels are altered in its presence. Affinity-based pull-down methods, where the small molecule is immobilized and used to "fish" for its binding partners in cell lysates, are a common strategy. The identified proteins can then be analyzed by mass spectrometry. While specific proteomics studies focused solely on this compound are not extensively detailed in the public domain, this approach remains a viable and crucial strategy for comprehensive target identification.

Metabolomics , the study of small molecule metabolites, provides a functional readout of the cellular state. By analyzing the changes in the metabolome after treatment with this compound, researchers can infer which metabolic pathways are perturbed. mdpi.com For instance, a significant alteration in the levels of metabolites involved in a specific pathway could suggest that an enzyme within that pathway is a target of the compound. For example, the inhibition of pyruvate (B1213749) kinase by this compound would be expected to lead to changes in the levels of upstream and downstream metabolites in the glycolysis pathway. ebi.ac.uk

The integration of proteomics and metabolomics data offers a more holistic understanding of a drug's mechanism of action, connecting the protein targets to the resulting functional changes at the metabolic level.

Gene expression profiling, which measures the activity of thousands of genes at once, provides a snapshot of the cellular response to a compound like this compound. This can be achieved through techniques such as DNA microarrays and RNA sequencing (RNA-Seq). illumina.com By comparing the gene expression profiles of treated and untreated cells, researchers can identify genes that are up- or down-regulated, offering clues about the affected signaling pathways.

Transcriptomic analysis , the study of the complete set of RNA transcripts in a cell, provides a comprehensive view of the genes that are being actively transcribed. illumina.com This can reveal not only which genes are affected but also potential alternative splicing events influenced by the compound. For example, if this compound treatment leads to a significant change in the expression of genes involved in a particular signaling cascade, it suggests that a component of that pathway may be a direct or indirect target. While specific, large-scale transcriptomic studies on this compound are not widely published, this approach is a standard and powerful tool in modern drug discovery to generate hypotheses about a compound's mechanism of action.

Proteomics and Metabolomics in Molecular Target Elucidation

Interaction with Specific Enzymes and Signaling Pathways

Research has begun to unravel the specific molecular interactions of this compound, revealing its ability to modulate key enzymes and cellular processes. These interactions are central to its observed biological activities, including its cytotoxic and antimicrobial effects. researchgate.net

Protein kinases are a large family of enzymes that play critical roles in cell signaling and are major targets for cancer therapy. Several bis-indole alkaloids, the class of compounds to which this compound belongs, have been shown to inhibit various kinases.

While a detailed, comprehensive kinase inhibition profile for this compound across the entire human kinome is not yet publicly available, studies on related compounds suggest that this is a promising area of investigation. For example, some topsentin (B55745) analogs have been found to inhibit cyclin-dependent kinase 1 (CDK1) and glycogen (B147801) synthase kinase 3 beta (GSK3β). The ability of small molecules to inhibit multiple kinases is a recognized phenomenon in drug discovery. Given the structural similarities, it is plausible that this compound also exhibits activity against a specific set of kinases, which could contribute to its anti-proliferative effects. Further research employing kinase profiling assays is necessary to fully characterize the kinase inhibitory activity of this compound.

One notable target of this compound is pyruvate kinase (PK) , particularly the isoform found in methicillin-resistant Staphylococcus aureus (MRSA). ebi.ac.uk this compound has been identified as a potent inhibitor of MRSA PK with high selectivity over human PK isoforms. ebi.ac.uk This inhibition is a key mechanism behind its antibacterial activity. ebi.ac.uk

Table 1: Reported Inhibitory Activity of this compound and Related Compounds

Compound Target Kinase IC₅₀ Value Cell Line/Organism Reference
This compound MRSA Pyruvate Kinase 16-60 nM S. aureus ebi.ac.uk
Topsentin Analog Cyclin-dependent kinase 1 (CDK1) 0.75 ± 0.03 µM -

Note: IC₅₀ values for related compounds are provided for context and may not be directly representative of this compound's activity.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication, transcription, and recombination. scispace.com They are well-established targets for anti-cancer drugs. umed.pl Topoisomerase I creates single-strand breaks in DNA, while topoisomerase II creates double-strand breaks to resolve DNA tangles.

Some DNA intercalators, which insert themselves between the base pairs of DNA, can trap topoisomerase enzymes on the DNA, leading to DNA damage and cell death. nih.gov While direct studies on the interaction of this compound with topoisomerases I and II are limited, its structural features as a planar aromatic molecule suggest the potential for DNA intercalation. This mode of action often leads to the modulation of topoisomerase activity. nih.gov Further investigation is required to determine if this compound directly inhibits or modulates the activity of topoisomerase I or II, which could be a significant contributor to its cytotoxic effects.

This compound has been shown to influence the fundamental processes of DNA and RNA synthesis. Early studies indicated that it can induce DNA fragmentation, a hallmark of apoptosis. researchgate.net The inhibition of DNA synthesis has been proposed as a potential mechanism for the antibacterial action of some synthetic bis-indole alkaloids against MRSA.

The process of transcription, the synthesis of RNA from a DNA template, is also a potential target. The chemical modification of DNA and RNA bases, such as methylation, can significantly impact gene expression. While there is no direct evidence to date that this compound directly modifies nucleic acids, its potential to intercalate into DNA could interfere with the function of RNA polymerase, the enzyme responsible for RNA synthesis. nih.govresearchgate.net Furthermore, inhibition of protein synthesis has also been reported as a biological effect of this compound. researchgate.net

The collective evidence suggests that this compound's cytotoxic and antimicrobial activities likely arise from a multi-targeted mechanism, involving the inhibition of key enzymes like pyruvate kinase, and potentially interfering with DNA and RNA synthesis. ebi.ac.ukresearchgate.net

Inhibition of Key Metabolic Enzymes (e.g., Pyruvate Kinase)

A primary and well-documented mechanism of action for this compound is its potent and selective inhibition of pyruvate kinase (PK), a crucial enzyme in the glycolytic pathway. Pyruvate kinase catalyzes the final, irreversible step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is coupled with the production of ATP. This positions PK at a critical juncture in cellular metabolism.

Research has demonstrated that this compound is a particularly effective inhibitor of pyruvate kinase from methicillin-resistant Staphylococcus aureus (MRSA). This inhibitory action is highly selective for the bacterial enzyme over human pyruvate kinase isoforms, highlighting its potential as a targeted antibacterial agent. ebi.ac.uk The inhibition of MRSA PK by this compound disrupts the central carbon metabolism of the bacterium, leading to a reduction in ATP synthesis and an interruption of biosynthetic pathways that rely on glycolytic intermediates.

Detailed kinetic studies have quantified the inhibitory potency of this compound against MRSA pyruvate kinase.

Enzyme TargetIC₅₀ Value (nM)SelectivitySource(s)
MRSA Pyruvate Kinase16-60>166-fold vs. human PK isoforms ebi.ac.uk

Table 1: Inhibitory Activity of this compound against Pyruvate Kinase. This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against MRSA pyruvate kinase and its selectivity compared to human pyruvate kinase isoforms.

Currently, the scientific literature predominantly focuses on the interaction of this compound with pyruvate kinase. There is no significant evidence to suggest that it inhibits other key metabolic enzymes.

Disruption of Fundamental Cellular Processes by this compound

Beyond direct enzyme inhibition, the effects of this compound extend to the disruption of broader cellular processes essential for cell viability and proliferation.

Cellular Homeostasis and Stress Response Pathways

Cellular homeostasis refers to the maintenance of a stable internal environment, a state that is critically dependent on the proper functioning of metabolic pathways. By inhibiting pyruvate kinase, this compound can significantly disrupt cellular energy homeostasis, primarily by depleting the cell's supply of ATP. This energy deficit can trigger a cascade of downstream effects, impacting numerous ATP-dependent cellular functions. The inhibition of PK can also lead to an accumulation of upstream glycolytic intermediates, altering the metabolic flux and potentially shunting metabolites into other pathways, such as the pentose (B10789219) phosphate (B84403) pathway.

The disruption of normal metabolic function and energy status by compounds like this compound can be perceived by the cell as a stressor, potentially activating cellular stress response pathways. While direct studies on this compound's role in activating specific stress responses are limited, some bis-indole alkaloids have been shown to induce oxidative stress. Inhibition of pyruvate kinase itself can lead to increased oxidative stress in some contexts. For instance, a decrease in glycolytic flux can impact the production of NADPH via the pentose phosphate pathway, which is essential for regenerating antioxidants. Some studies on other pyruvate kinase inhibitors have shown that their activity can lead to the activation of stress-related signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is a key sensor of cellular energy status. mdpi.com

Protein Synthesis and Degradation Pathways

There is evidence to suggest that this compound can interfere with protein synthesis. Specifically, some research indicates that it may act as an inhibitor of protein synthesis in eukaryotic cells by affecting the termination steps of translation. Translation termination is the final stage of protein synthesis, where a release factor recognizes a stop codon on the mRNA, leading to the hydrolysis of the bond between the newly synthesized polypeptide and the tRNA, and the subsequent dissociation of the ribosomal subunits. Inhibition of this process would lead to stalled ribosomes and the production of incomplete or non-functional proteins.

In contrast to its effects on protein synthesis, there is currently no substantial scientific evidence to indicate that this compound directly affects protein degradation pathways, such as the ubiquitin-proteasome system or autophagy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Bromodeoxytopsentin Analogues

Systematic Structural Modifications of the Bromodeoxytopsentin Scaffold and Their Impact on Bioactivity

The core structure of this compound consists of two indole (B1671886) units linked by an imidazole (B134444) ring. Systematic modifications of this scaffold have been a key strategy to probe its biological function and develop more potent or selective compounds.

Research has shown that altering the central heterocyclic linker has a profound impact on bioactivity. For instance, a series of topsentin (B55745) analogues where the central imidazole ring was replaced with a 1,2,4-oxadiazole (B8745197) moiety yielded compounds with strong activity against pancreatic ductal adenocarcinoma cell lines (Panc-1, Capan-1, and SUIT-2), with EC₅₀ values in the low micromolar range (0.4 to 6.8 µM). Similarly, the synthesis of bis-indole thiadiazole compounds also produced derivatives with in vitro cytotoxicity against various human cancer cell lines.

The cytotoxicity of several natural topsentins and synthetic analogues has been evaluated against P388 murine leukemia cells. These studies reveal how different functional groups on the core scaffold influence activity. For example, the introduction of a hydroxyl group was found to enhance cytotoxicity, while the addition of a bromine substituent appeared to reduce it in this specific context. However, other studies have shown that brominated analogues can be highly potent against other targets, highlighting the nuanced role of each structural component.

Bao's research team isolated this compound and its isomer, isothis compound, which showed cytotoxicity against K562 cells with IC₅₀ values of 0.6 and 2.1 µg/mL, respectively. This demonstrates that even the relative positioning of the substituents on the scaffold can significantly alter biological potency.

Compound/AnalogueModificationCell LineBioactivity (IC₅₀ / EC₅₀)
Topsentin Natural ProductP3882.0 µg/mL
Topsentin B2 Natural ProductP3887.0 µg/mL
Bromotopsentin Natural ProductP38812.0 µg/mL
Deoxytopsentin (B54002) Natural ProductP3884.0 µg/mL
This compound Natural ProductK5620.6 µg/mL
Isothis compound Natural ProductK5622.1 µg/mL
Synthetic Analogue 7 HydroxylatedP3880.3 µg/mL
1,2,4-Oxadiazole Analogues Imidazole replacedPanc-1, Capan-10.4 - 6.8 µM

This table summarizes the cytotoxic activity of various natural and synthetic topsentin analogues, highlighting the impact of scaffold modifications. Data sourced from .

Role of the Bromo-Substituent and Halogenation Patterns in Activity and Selectivity

The presence and position of halogen atoms on the bis-indole scaffold are critical determinants of biological activity and selectivity. While initial studies on P388 cancer cells suggested that the introduction of a single bromine substituent reduced cytotoxicity compared to hydroxylated analogues, the role of halogenation is highly context-dependent.

In contrast, other research has underscored the essential role of the bromine atom for specific activities. For example, SAR studies on bis-indole acetylamine alkaloids indicated that the presence of a bromine atom, along with N-methylation, was crucial for inducing apoptosis in U937 cells. This suggests that the bromo-substituent may be involved in specific molecular interactions that trigger programmed cell death pathways.

Furthermore, studies focusing on antibacterial targets have demonstrated the benefits of halogenation. This compound itself is a potent inhibitor of pyruvate (B1213749) kinase in methicillin-resistant Staphylococcus aureus (MRSA PK). A study on synthetic analogues of deoxytopsentin revealed that dihalogenated compounds, including the naturally occurring dithis compound, displayed potent, low-nanomolar inhibitory activity against MRSA PK. These compounds also showed significant selectivity for the bacterial enzyme over human pyruvate kinase orthologues. This high selectivity is a crucial property for developing safe and effective antibiotics. The increased potency and selectivity of dihalogenated analogues suggest that the halogen atoms may form key interactions within the target protein's binding site.

CompoundHalogenation StatusTarget/Cell LineKey Finding
Bromotopsentin MonobrominatedP388 cellsReduced cytotoxicity compared to non-brominated parent compound.
Brominated Acetylamine Analogue MonobrominatedU937 cellsBromine atom essential for apoptotic activity.
This compound MonobrominatedMRSA PKPotent inhibitor (IC₅₀ = 60 nM).
Dihalogenated Deoxytopsentin Analogues DihalogenatedMRSA PKPotent low nanomolar inhibition and high selectivity over human PK.

This table illustrates the varied impact of the bromo-substituent and dihalogenation on the bioactivity of topsentin analogues. Data sourced from .

Influence of Indole and Pyrrole (B145914) Moieties on Biological Efficacy and Molecular Interactions

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in a vast number of natural products and synthetic drugs. In this compound and its analogues, the two indole moieties and the central imidazole (a pyrrole derivative) ring are fundamental to their biological function.

The central imidazole ring not only serves as a linker but also actively participates in molecular interactions. Its replacement with other five-membered heterocycles like 1,2,4-oxadiazole or thiadiazole creates analogues with distinct biological profiles, confirming the importance of the linker's electronic and steric properties. The synthesis of analogues of deoxytopsentin as inhibitors of MRSA pyruvate kinase further underscored the importance of the bis-indole framework. The entire bis-indole alkaloid structure is recognized by the enzyme target, leading to potent inhibition.

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR)

Computational chemistry has become an indispensable tool for elucidating the SAR of complex natural products like this compound. oncodesign-services.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into how these molecules interact with their biological targets at an atomic level.

In the study of deoxytopsentin analogues as MRSA pyruvate kinase inhibitors, computational studies were pivotal. Molecular docking simulations suggested that these potent inhibitors bind to a region of the small interface of the enzyme's tetrameric structure. This binding is thought to stabilize the tetramer, which is essential for the enzyme's catalytic activity. The model also helped explain the observed selectivity; the inhibitor binding site contains amino acid sequence differences between the bacterial and human forms of the enzyme, which can be exploited for selective targeting.

The co-crystal structure of a related bis-indole alkaloid with MRSA PK later confirmed that these compounds are indeed a novel class of inhibitors that target the enzyme's small interface, validating the predictions from the computational models. These computational approaches not only help rationalize experimental SAR data but also guide the design of new, more potent, and selective analogues, accelerating the drug discovery process. oncodesign-services.com

Preclinical Research Applications and Future Academic Perspectives for Bromodeoxytopsentin

Bromodeoxytopsentin as a Chemical Probe for Biological Research

This compound, a marine alkaloid isolated from the sponge Topsentia genetrix, has emerged as a valuable chemical probe in biological research. A chemical probe is a small molecule designed to selectively bind to a specific biological target, such as a protein, and modulate its activity. This allows researchers to investigate the function of the target protein within a biological system. The utility of a chemical probe is determined by its potency, selectivity, and ability to elicit a measurable phenotypic change.

The primary recognized target of this compound is pyruvate (B1213749) kinase (PK), an essential enzyme in the glycolytic pathway. Specifically, it is a potent inhibitor of pyruvate kinase in Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in antibacterial research. By inhibiting this key enzyme, this compound disrupts the energy metabolism of the bacteria, leading to an antibacterial effect. This specific mechanism of action makes it an excellent tool for studying the intricacies of bacterial metabolic pathways and for exploring pyruvate kinase as a potential antibacterial drug target.

The development of chemical probes like this compound is crucial for target validation in drug discovery. ox.ac.uk Before a protein can be considered a viable drug target, its role in a disease process must be thoroughly understood and validated. ox.ac.uk Chemical probes provide a means to pharmacologically interrogate a target in cellular or even whole-organism models, offering insights that genetic methods alone cannot provide. ox.ac.uk The availability of a potent and selective inhibitor like this compound allows for the exploration of the physiological and pathological consequences of inhibiting pyruvate kinase, not only in bacteria but potentially in other organisms as well.

Conceptual Framework for this compound as a Lead Structure in Chemical Biology Research

In chemical biology and medicinal chemistry, a "lead structure" is a compound that demonstrates a desired biological activity and serves as a starting point for the development of more potent and selective derivatives. this compound, with its unique bis-indole imidazole (B134444) scaffold and demonstrated biological activity, represents a promising lead structure. The process of optimizing a lead compound, known as the hit-to-lead (H2L) process, involves systematic chemical modifications to improve its pharmacological and pharmacokinetic properties.

The core structure of this compound offers several avenues for chemical modification. The indole (B1671886) and imidazole rings can be substituted at various positions to explore structure-activity relationships (SAR). For instance, altering the substituents on the indole rings could influence the compound's binding affinity and selectivity for different isoforms of pyruvate kinase or even uncover new biological targets. The bromine atom on one of the indole rings is a key feature that could be replaced with other halogens or functional groups to modulate the compound's electronic and steric properties, potentially enhancing its activity or altering its target profile.

The goal of such a chemical biology approach is to develop a library of this compound analogs. This library can then be screened against a panel of biological targets to identify compounds with improved properties. This strategy, often referred to as diversity-oriented synthesis (DOS) or biology-oriented synthesis (BIOS), aims to create structurally diverse molecules that can be used to probe biological systems and identify new therapeutic agents. mdpi.com The insights gained from studying these analogs can help to build a comprehensive understanding of the molecular interactions that govern the biological activity of this class of compounds.

Synergistic Research Combinations with Other Investigational Compounds

The exploration of drug combinations is a critical strategy in modern therapeutics, particularly in oncology and infectious diseases, to enhance efficacy, overcome resistance, and reduce toxicity. A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Given this compound's role as a pyruvate kinase inhibitor, its combination with other investigational compounds that target different pathways in bacteria could lead to synergistic antibacterial effects.

For example, combining this compound with conventional antibiotics that inhibit cell wall synthesis (e.g., beta-lactams) or protein synthesis (e.g., macrolides) could create a multi-pronged attack on bacterial cells. By disrupting energy production through pyruvate kinase inhibition, this compound could render bacteria more susceptible to the effects of other antibiotics. This approach is particularly relevant for combating drug-resistant strains like MRSA. Synergistic combinations can also allow for the use of lower doses of each compound, potentially reducing the risk of adverse effects.

The potential for synergistic combinations extends beyond antibacterial applications. In cancer research, many tumor cells exhibit altered metabolism, a phenomenon known as the Warburg effect, where they rely heavily on glycolysis even in the presence of oxygen. As a pyruvate kinase inhibitor, this compound could potentially be combined with other anticancer agents that target cell proliferation, angiogenesis, or other hallmarks of cancer. The rationale is that disrupting the energy supply of cancer cells could enhance the cytotoxic effects of other chemotherapeutic drugs. Identifying and validating these synergistic combinations requires extensive preclinical testing, often involving in vitro checkerboard assays and subsequent in vivo studies.

Advanced Methodologies in this compound Research (e.g., in vivo preclinical models, systems biology approaches)

To fully elucidate the therapeutic potential of this compound, its evaluation must move beyond simple in vitro assays to more complex and physiologically relevant systems. Advanced methodologies such as in vivo preclinical models and systems biology approaches are essential for this progression. mdpi.com

In Vivo Preclinical Models: These models, which involve the use of living organisms, are crucial for assessing the efficacy and pharmacokinetics of a compound in a whole-system context. For this compound's antibacterial properties, this could involve using mouse models of MRSA infection. Such studies would aim to determine if the compound can effectively clear the bacterial infection in a living animal. These models are indispensable for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), all of which are critical factors for its potential as a drug. biotech-spain.com

Systems Biology Approaches: This interdisciplinary field integrates experimental data with computational modeling to understand the complex interactions within a biological system. For this compound, a systems biology approach could involve using 'omics' technologies (genomics, proteomics, metabolomics) to analyze the global changes that occur in a bacterial or cancer cell upon treatment with the compound. This can help to identify not only the primary target (pyruvate kinase) but also any off-target effects or compensatory mechanisms that the cell activates in response to the treatment. This comprehensive view can reveal new therapeutic opportunities and potential mechanisms of resistance.

The integration of these advanced methodologies provides a more holistic understanding of this compound's biological effects. Data from in vivo models can validate the findings from in vitro studies, while systems biology can provide a deeper mechanistic insight into the compound's mode of action.

Emerging Research Frontiers and Unexplored Bioactivities of this compound

While the primary reported activity of this compound is the inhibition of MRSA pyruvate kinase, its complex chemical structure suggests that it may possess other, as yet undiscovered, biological activities. Natural products are a rich source of bioactive compounds with diverse chemical scaffolds, and it is not uncommon for them to exhibit polypharmacology, meaning they can interact with multiple biological targets. ox.ac.uk

Exploration of Other Kinases: Given that this compound is a kinase inhibitor, an immediate avenue for future research is to screen it against a broad panel of other kinases. The human kinome consists of over 500 kinases, many of which are implicated in diseases such as cancer and inflammation. High-throughput screening methods could reveal if this compound or its derivatives have inhibitory activity against other therapeutically relevant kinases.

Antiviral and Antiparasitic Potential: Many marine natural products have demonstrated a wide range of bioactivities. Future research could explore the potential of this compound against various viruses and parasites. For instance, many of these organisms have unique metabolic pathways that could be susceptible to inhibition by this compound.

Neuroactivity: The indole moiety is a common feature in many neuroactive compounds, including neurotransmitters like serotonin (B10506). The bis-indole structure of this compound makes it a candidate for investigation into its potential effects on the central nervous system. It could be screened for activity against various receptors and enzymes involved in neurotransmission.

Q & A

Q. What are the key structural features of bromodeoxytopsentin, and how are they characterized in synthetic or natural samples?

this compound is a brominated bis-indole alkaloid with a γ-lactam bridge. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₉H₁₀Br₄O₅S) and substitution patterns. X-ray crystallography may further resolve stereochemical ambiguities .

Q. What standard methodologies are used to assess this compound’s antibacterial activity in preliminary studies?

Q. How is this compound typically isolated from marine organisms, and what purification challenges arise?

Isolation involves solvent extraction (methanol/dichloromethane) of marine ascidians or bryozoans, followed by chromatographic techniques (e.g., flash chromatography, HPLC). Challenges include low natural abundance, co-elution with structurally similar compounds (e.g., isothis compound), and stability under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in MIC values (*e.g., weak vs. strong activity against S. aureus) may arise from differences in bacterial strains, assay conditions, or compound purity. Researchers should:

  • Validate bacterial strain identities (16S rRNA sequencing).
  • Standardize assay parameters (pH, temperature, incubation time).
  • Cross-reference with structurally defined analogs (e.g., dithis compound) to establish structure-activity relationships (SAR) .

Q. What experimental strategies optimize the synthetic yield of this compound derivatives for SAR studies?

  • Regioselective bromination: Use directing groups or catalysts to control bromine placement on the indole rings.
  • γ-Lactam bridge formation: Optimize coupling reagents (e.g., HATU, DCC) and reaction solvents (DMF, DCM) to enhance ring closure efficiency.
  • Parallel synthesis: Generate libraries of analogs with varied halogenation patterns to probe bioactivity trends .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

Molecular docking and dynamics simulations can predict interactions with bacterial targets (e.g., DNA gyrase, membrane proteins). Researchers should:

  • Use crystallographic data (if available) to model binding sites.
  • Validate predictions with in vitro enzyme inhibition assays and mutagenesis studies.
  • Compare results with known antibiotics (e.g., fluoroquinolones) to identify novel mechanisms .

Q. What strategies mitigate toxicity concerns in this compound-based drug development?

  • Pro-drug design: Modify hydroxyl or lactam groups to improve selectivity for bacterial vs. mammalian cells.
  • Cytotoxicity screening: Use mammalian cell lines (HEK293, HepG2) to assess IC₅₀ values alongside antimicrobial activity.
  • Metabolic profiling: Identify hepatotoxic metabolites via LC-MS/MS and cytochrome P450 inhibition assays .

Methodological Considerations for Data Integrity

  • Handling halogenated compounds: Use inert atmospheres (N₂/Ar) during synthesis to prevent dehalogenation.
  • Ecological impact: Follow OECD guidelines for biodegradation and aquatic toxicity testing to address environmental risks .
  • Literature review: Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) to ensure data reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.